molecular formula C16H23ClN2O2 B5005232 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B5005232
M. Wt: 310.82 g/mol
InChI Key: VZMVHJDTSAXSHE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a piperidinyl group, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:

    Formation of 4-chlorophenoxybutanoic acid: This is achieved by reacting 4-chlorophenol with butyric acid in the presence of a catalyst such as sulfuric acid.

    Amidation Reaction: The 4-chlorophenoxybutanoic acid is then reacted with 1-methylpiperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to mix and heat the reactants.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propionamide

Uniqueness

2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butanamide chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMVHJDTSAXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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